molecular formula C14H11ClN2O7S B2772043 4-Chloro-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid CAS No. 327092-59-1

4-Chloro-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid

Cat. No. B2772043
M. Wt: 386.76
InChI Key: AHLPHWFEPUMSIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Chloro-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid” is an organic compound with the molecular formula C14H11ClN2O7S . It is a powder in physical form . It is used for research purposes .


Physical And Chemical Properties Analysis

This compound is a powder in physical form . Its storage temperature is not specified . The boiling point is not available .

Scientific Research Applications

Toxicity Assessment

4-Chloro-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid, as part of the benzoic acid derivatives, has been studied for its toxic properties through intragastric intake in experiments involving white laboratory rats. This research aimed to assess the impact of these compounds on various bodily functions, focusing on their effects on the hepatorenal system. The study categorized 4-chlorobenzoic acid as moderately hazardous, indicating a need for careful handling in industrial and research settings to mitigate potential health risks (Gorokhova et al., 2020).

Environmental Impact and Transformation

Another aspect of scientific research involving 4-Chloro-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid is its environmental impact, particularly in water treatment processes. Studies have shown that benzophenone-4 (BP-4), a compound related by structure and function, undergoes transformation in water treatment systems through chlorination, leading to the formation of various by-products. This research provides valuable insights into the environmental behavior of such compounds, indicating potential risks and the need for careful management in water treatment applications (Xiao et al., 2013).

Synthesis and Drug Development

The synthesis of derivatives related to 4-Chloro-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid plays a crucial role in the development of new pharmaceuticals. For instance, the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid, a derivative, has been explored as an intermediate in creating cardiotonic drugs such as Sulmazole and Isomazole. This research highlights the compound's significance in medicinal chemistry, providing pathways for the development of new treatments (Lomov, 2019).

Material Science Applications

In material science, the doping of polyaniline with benzoic acid and its derivatives, including 4-Chloro-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid, showcases innovative approaches to enhancing the electrical conductivity of polymers. This research opens new avenues in the development of conductive materials for various technological applications, from electronics to smart textiles (Amarnath & Palaniappan, 2005).

Safety And Hazards

This compound is for research use only . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to avoid getting it in eyes, on skin, or on clothing . It is also recommended to wash hands thoroughly after handling . It is not recommended to eat, drink or smoke when using this product .

properties

IUPAC Name

4-chloro-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O7S/c1-24-12-5-3-9(17(20)21)7-11(12)16-25(22,23)13-6-8(14(18)19)2-4-10(13)15/h2-7,16H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLPHWFEPUMSIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid

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